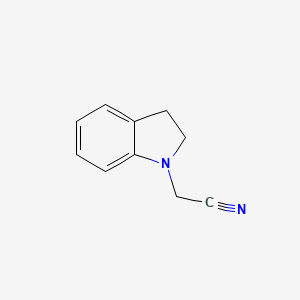

2,3-dihydro-1H-indol-1-ylacetonitrile

Vue d'ensemble

Description

2,3-dihydro-1H-indol-1-ylacetonitrile is a chemical compound with the linear formula C10H10N2 . It is used in various scientific research and applications .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringN#CCN1CCC2=C1C=CC=C2 and the InChI string 1S/C10H10N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5,7-8H2 . These strings provide a textual representation of the molecule’s structure. Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results . Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Applications De Recherche Scientifique

Radiosynthesis in Plant Hormones

2,3-dihydro-1H-indol-1-ylacetonitrile is used in the radiosynthesis of plant hormones like auxin (3-Indolyl[1-11C]acetic Acid). This process involves creating 3-indolyl[1-11C]acetonitrile with high radiochemical purity, which is then used for in vivo imaging of the hormone's distribution and movement in plants (Reid et al., 2011).

Nucleophilic Reactivities Study

Studies on the nucleophilic reactivities of indoles, including derivatives like 5-cyanoindole, provide insights into the reactions of these compounds with a range of electrophiles. This research is fundamental in understanding the chemical behaviors of indole derivatives (Lakhdar et al., 2006).

In Heterocyclic Chemistry

Derivatives of this compound, such as 3-oxo 3H-indole, are used in the field of heterocyclic chemistry for the synthesis of structurally diverse compounds (Capdevielle & Maumy, 1993).

Plant Growth Regulation

3-Indolylacetonitrile functions as a plant growth regulator or can be converted within the plant to substances with growth-regulating properties. This compound has been observed to have a synergistic interaction with 3-Indolylacetic Acid, impacting plant growth (Osborne, 1952).

Synthesis of Tetracyclic Core of Tronocarpine

In organic synthesis, indole acetonitrile derivatives are used for the rapid synthesis of complex structures like the tetracyclic core of tronocarpine, showcasing their utility in advanced organic synthesis techniques (Magolan & Kerr, 2006).

Applications in Biochemistry and Pharmacology

Further, derivatives of this compound have been synthesized and evaluated for various bioactivities, including anti-inflammatory properties (Rehman, Saini, & Kumar, 2022).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,3-dihydroindol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGHGUOTLPIBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2666467.png)

![N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2666479.png)

![N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2666482.png)

![6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2666483.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2666488.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2666489.png)